molecular formula C7H3BrClNO B2921980 7-Bromo-2-chlorobenzo[d]oxazole CAS No. 1202879-00-2

7-Bromo-2-chlorobenzo[d]oxazole

Cat. No.: B2921980
CAS No.: 1202879-00-2
M. Wt: 232.46
InChI Key: WDNICSHMKHFUKS-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorobenzo[d]oxazole (CAS 1202879-00-2) is a high-value benzo[d]oxazole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C7H3BrClNO and a molecular weight of 232.461 , this compound serves as a versatile building block for the synthesis of more complex molecules. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. Research indicates that oxazole derivatives exhibit antimicrobial , anticancer , antitubercular , anti-inflammatory , and antidiabetic properties, making them valuable intermediates for developing new therapeutic agents. The specific bromo and chloro substituents on the benzo[d]oxazole core facilitate further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse chemical libraries for biological screening. This compound is provided with a purity of >97% . It is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-2-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNICSHMKHFUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetic Studies

Mechanistic Elucidation of Key Cyclization Reactions

The formation of the benzoxazole (B165842) ring is a key synthetic step, typically involving the condensation of a 2-aminophenol (B121084) derivative with a suitable one-carbon component. For 7-Bromo-2-chlorobenzo[d]oxazole, a plausible synthetic route involves the cyclization of 2-amino-6-bromo-4-chlorophenol (B1283752) with a source of a carbonyl group.

One general and efficient method for benzoxazole synthesis involves the reaction of 2-aminophenols with aldehydes, which proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or aromatization. rsc.org The use of various catalysts, including metal oxides and acids, can facilitate this transformation. rsc.org Another common approach is the reaction of 2-aminophenols with carboxylic acids or their derivatives, often promoted by dehydrating agents or catalysts. rsc.org For instance, the use of triflic anhydride (B1165640) (Tf₂O) can activate tertiary amides for reaction with 2-aminophenols, leading to the formation of 2-substituted benzoxazoles through a cascade of nucleophilic addition, intramolecular cyclization, and elimination. mdpi.comnih.gov

A proposed mechanism for the formation of a 2-substituted benzoxazole from a 2-aminophenol and a tertiary amide activated by Tf₂O is as follows:

The amide reacts with Tf₂O to form a highly reactive amidinium salt intermediate.

The amino group of the 2-aminophenol acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt.

An intramolecular cyclization occurs, with the hydroxyl group of the aminophenol attacking the iminium carbon.

Elimination of a triflate group and a proton leads to the aromatized benzoxazole ring. mdpi.com

Similarly, the synthesis of 2-aminobenzoxazoles can be achieved through the cyclization of 2-aminophenols with cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·Et₂O. The reaction is initiated by the Lewis acid activation of the cyanating agent, followed by nucleophilic attack of the amino group and subsequent intramolecular cyclization. nih.govacs.org

Understanding Electrophilic Aromatic Substitution Patterns on Halogenated Benzoxazoles

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of the fused oxazole (B20620) ring and the existing halogen substituents. The oxazole ring itself is generally considered to be deactivating towards EAS due to the electronegativity of the nitrogen and oxygen atoms. The halogen atoms are also deactivating but are ortho-, para-directing.

In the case of this compound, the available positions for substitution are C-4, C-5, and C-6. The bromine at C-7 and the chlorine at C-2, along with the fused oxazole ring, will collectively influence the regioselectivity of an incoming electrophile. The electron-withdrawing nature of the substituents would make the ring less reactive than benzene. Predicting the exact substitution pattern would require computational studies or experimental verification. However, based on general principles, the positions least deactivated by the electron-withdrawing groups would be favored.

Nucleophilic Substitution Reactions on the Halogenated Benzoxazole Ring System

The halogen substituents on the this compound ring system are susceptible to nucleophilic substitution, providing a key pathway for further functionalization. The reactivity of the halogens depends on their position and the nature of the nucleophile.

The chlorine atom at the C-2 position is activated towards nucleophilic attack due to its attachment to the electron-deficient oxazole ring. It can be displaced by various nucleophiles. For instance, 2-chlorobenzoxazoles have been shown to react with amines and other nucleophiles. longdom.orgcore.ac.ukuni-regensburg.de The reactivity of 2-chlorobenzoxazole (B146293) towards piperidine (B6355638) has been reported to be comparable to that of p-nitrochlorobenzene, indicating significant activation. longdom.org

The bromine atom at the C-7 position on the benzene ring is less activated than the C-2 chlorine. However, it can still undergo nucleophilic aromatic substitution (SNA_r) under specific conditions, particularly with strong nucleophiles or through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions. The relative reactivity of halogens in nucleophilic substitution reactions on aromatic rings generally follows the order F > Cl > Br > I for uncatalyzed reactions, while the reverse order is often observed in palladium-catalyzed cross-coupling reactions where the C-X bond cleavage is the rate-determining step.

Table 1: Comparison of Halogen Reactivity in Nucleophilic Substitution Reactions

Reaction TypeGeneral Reactivity OrderNotes
Nucleophilic Aromatic Substitution (SNA_r)F > Cl > Br > IThe rate-determining step is the attack of the nucleophile, which is favored by more electronegative halogens.
Palladium-Catalyzed Cross-CouplingI > Br > Cl >> FThe rate-determining step is often the oxidative addition of the C-X bond to the palladium catalyst, which is easier for weaker C-X bonds.

Radical Reaction Pathways Involving Halogenated Benzoxazoles

Free-radical reactions involving halogenated benzoxazoles are less commonly reported but represent a potential avenue for functionalization. Free-radical halogenation of alkanes and alkyl-substituted aromatics is a well-known process that proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org This type of reaction is typically initiated by UV light or a radical initiator.

In the context of this compound, radical reactions could potentially be initiated at any available C-H bonds on substituents attached to the benzoxazole core. The selectivity of such reactions can be influenced by the stability of the resulting radical intermediates. youtube.com For instance, benzylic positions are particularly susceptible to radical bromination using N-bromosuccinimide (NBS). youtube.com

Furthermore, radical-mediated C-H functionalization presents an alternative to traditional cross-coupling methods. Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. For example, an α-amino radical, generated via photoredox catalysis, can undergo direct addition to an electrophilic chloroheteroarene in a homolytic aromatic substitution pathway. nih.gov This methodology has been successfully applied to the α-arylation of amines with 2-chlorobenzoxazole. nih.gov

Ring Transformation Reactions of Oxazoles

The benzoxazole ring system, while generally stable, can undergo transformation reactions under certain conditions. These reactions often involve the cleavage of the oxazole ring, followed by rearrangement or reaction with other species.

One such transformation is the reductive heterocyclization of a benzoquinone ansamycin (B12435341) core to a benzoxazole derivative. This cascade reaction proceeds through deprotonation, tautomerization to form a conjugated diaryl system, and subsequent reduction of the quinone. acs.org

Another example is the copper-catalyzed ring-opening of benzoxazoles with iodoarenes to generate 2-(diphenylamino)phenols. The proposed mechanism for this transformation could involve either the initial ring-opening of the benzoxazole to a 2-aminophenol followed by an Ullmann-type coupling, or a concerted ring-opening/coupling process. rsc.org

Kinetic Analysis of Halogenation and Functionalization Reactions

Detailed kinetic studies specifically for the halogenation and functionalization of this compound are not extensively available in the public domain. However, general principles of chemical kinetics can be applied to understand the factors influencing the rates of its reactions.

The rate of electrophilic halogenation of the benzoxazole ring would be dependent on the concentration of the substrate and the electrophile, as well as the nature of the solvent and catalyst. For nucleophilic substitution reactions, the rate is influenced by the concentration of both the benzoxazole and the nucleophile (for an S_N2-type mechanism) or just the benzoxazole (for an S_N1-type mechanism), the nature of the leaving group (bromo or chloro), and the solvent polarity. uci.edu For instance, in copper-catalyzed cyclization of ortho-haloanilides to form benzoxazoles, the reaction rate follows the order I > Br > Cl, suggesting that oxidative addition is the rate-determining step. organic-chemistry.org

Kinetic studies on the inhibition of enzymes by benzoxazole derivatives have been performed to understand their mechanism of action. For example, Lineweaver-Burk plots have been used to determine the mode of enzyme inhibition by novel benzoxazole analogs. mdpi.com Similar kinetic analyses could be applied to functionalized derivatives of this compound to elucidate their structure-activity relationships. Mechanistic DFT calculations have also been employed to characterize the kinetic and thermodynamic parameters of key steps in the synthesis of substituted benzoxazoles, providing insights that are in agreement with experimental observations. rsc.org

Derivatization and Functionalization Strategies of 7 Bromo 2 Chlorobenzo D Oxazole

Cross-Coupling Reactions at the Halogenated Positions (e.g., Suzuki-Miyaura, Heck)

Transition-metal catalysis, particularly with palladium, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the benzoxazole (B165842) core. researchgate.net The relative reactivity of aryl halides in typical palladium-catalyzed cycles (C-I > C-Br > C-Cl) suggests that the C-7 bromine atom can be selectively functionalized in the presence of the C-2 chlorine atom. mdpi.com

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron reagent with an organic halide. tcichemicals.com For 7-bromo-2-chlorobenzo[d]oxazole, this reaction would preferentially occur at the more reactive C-7 position. By carefully selecting the catalyst, ligands, and base, the C-Br bond can be selectively coupled with a wide range of aryl- or heteroarylboronic acids. tcichemicals.commdpi.com While the 2-chloro position is less reactive under standard Suzuki conditions, its coupling can be achieved, often requiring more forcing conditions or specialized catalyst systems developed for less reactive aryl chlorides. mdpi.comacs.org This differential reactivity enables a stepwise approach to building molecular complexity.

Heck Reaction

The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl halide with an alkene. Current time information in Chatham County, US.nih.govdiva-portal.org Similar to the Suzuki-Miyaura coupling, the 7-bromo position of the scaffold is the prime site for this transformation. The reaction typically involves a palladium catalyst and a base to generate a substituted alkene, effectively introducing vinyl or substituted vinyl groups onto the benzoxazole ring system. nih.govlibretexts.org The regioselectivity of the alkene insertion is influenced by the electronic nature of the substituents on the olefin. diva-portal.org

Reaction TypePositionCoupling PartnerTypical ConditionsProduct Type
Suzuki-Miyaura C-7 (Br)Ar-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)7-Aryl-2-chlorobenzoxazole
Suzuki-Miyaura C-2 (Cl)Ar-B(OH)₂Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₃PO₄)7-Bromo-2-arylbenzoxazole
Heck C-7 (Br)Alkene (e.g., Styrene)Pd(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., DMF)7-Vinyl-2-chlorobenzoxazole

Nucleophilic Displacement of Halogens with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electronic nature of the benzoxazole ring system strongly activates the 2-position towards nucleophilic attack. The adjacent ring oxygen and nitrogen atoms help to stabilize the negative charge of the Meisenheimer intermediate formed during SNAr, making the 2-chloro substituent an excellent leaving group. This reactivity is a cornerstone for introducing a wide variety of functional groups. rsc.orgacs.org

Amines: A vast array of primary and secondary amines, both aliphatic and aromatic, can readily displace the 2-chloro group. Reactions with cyclic amines like morpholine (B109124) and piperazine (B1678402) derivatives are well-documented, leading to the formation of 2-aminobenzoxazole (B146116) structures. acs.orgindexcopernicus.comacs.org These reactions often proceed under mild conditions, sometimes at 0 °C or room temperature, highlighting the high reactivity of the C-2 position. acs.org

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can react at the C-2 position to form 2-(alkylthio)- or 2-(arylthio)benzoxazoles. The synthesis of related compounds like 9-butyl-8-(7-chloro-benzoxazole-2-ylsulfinyl)-9H-purin-6-amine demonstrates the viability of forming a C-S bond at this position. google.com

Alkoxides: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the 2-chloro substituent to yield 2-alkoxy- or 2-aryloxybenzoxazoles. An example includes the chemoselective etherification of 2-chlorobenzoxazole (B146293) with 4-bromophenol, showcasing the formation of a C-O bond at the 2-position. thieme-connect.com

NucleophileReagent ExampleTypical ConditionsProduct Class
Amine 1-MethylpiperazineChloroform, 0 °C to RT2-(4-Methylpiperazin-1-yl)benzoxazole derivative acs.org
Amine MorpholinePd(OAc)₂, tBuXPhosG3, K₃PO₄, 125 °C (solventless)2-Morpholinobenzoxazole derivative acs.org
Thiol Benzothiazole-2-thiolBase, Solvent2-(Benzothiazol-2-ylthio)benzoxazole derivative
Alkoxide 4-BromophenolBase (e.g., K₂CO₃), Solvent (e.g., DMF)2-(4-Bromophenoxy)benzoxazole derivative thieme-connect.com

Functional Group Interconversions on the Benzoxazole Core

Following the initial derivatization at the C-2 and C-7 positions, subsequent modifications can be performed on the newly introduced functional groups. These transformations allow for the fine-tuning of molecular properties and the construction of more elaborate structures. For instance, a cyano group introduced at the 7-position via a Rosenmund-von Braun reaction or a Suzuki coupling with a cyanoboronic ester could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An ester group, installed via a Heck or Suzuki reaction, can be saponified to a carboxylic acid, which can then be converted into an amide via coupling with an amine. Similarly, an amino group at the 2-position can undergo acylation, sulfonylation, or reductive amination to expand the chemical diversity of the scaffold. nih.gov

Regioselective Functionalization of C-H Bonds

Direct C-H functionalization represents a modern and efficient approach to modifying aromatic and heteroaromatic cores by avoiding pre-functionalization steps. nih.gov While the C-2 position of an unsubstituted benzoxazole is often the most reactive site for direct arylation, this position is blocked in the target molecule. nih.gov Therefore, C-H functionalization efforts would target the available positions on the benzene (B151609) ring (C-4, C-5, and C-6).

These reactions typically rely on palladium catalysis and often require a directing group to achieve high regioselectivity. nih.gov A functional group installed at either the C-2 or C-7 position could potentially serve as a directing group to guide the C-H activation to an adjacent ortho position. For example, an amide or other coordinating group introduced at C-7 could direct functionalization to the C-6 position. This strategy, while synthetically challenging, offers a sophisticated pathway to tri- and tetra-substituted benzoxazole derivatives that are difficult to access through classical methods.

Solid-Phase Synthesis of this compound Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for screening purposes. A strategy for producing derivatives of the 7-bromo-2-chlorobenzoxazole scaffold can be envisioned using this methodology. researchgate.net Rather than starting with the complete heterocycle, a substituted o-aminophenol precursor could be anchored to a solid support (resin). For example, a suitably protected 2-amino-4-bromophenol (B1269491) could be immobilized on the resin. The benzoxazole ring could then be formed on the solid phase through cyclization with a reagent like cyanogen (B1215507) bromide or phosgene (B1210022) to install the chloro-substituent at the 2-position. Subsequent diversification could be achieved by performing cross-coupling reactions at the 7-bromo position or by displacing a different leaving group at C-2, followed by cleavage from the resin to release the final products into solution. This approach allows for a combinatorial exploration of various substituents at different positions on the core scaffold. researchgate.net

Advanced Spectroscopic and Structural Characterization of 7 Bromo 2 Chlorobenzo D Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 7-Bromo-2-chlorobenzo[d]oxazole, ¹H and ¹³C NMR spectra are used to confirm the substitution pattern on the benzoxazole (B165842) core.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aromatic protons of the benzoxazole ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the bromine and chlorine substituents. Analysis of related 7-substituted benzoxazole derivatives provides a basis for predicting the spectral features. For instance, in derivatives of 7-methylbenzo[d]oxazole, the aromatic protons are observed as distinct signals, allowing for unambiguous assignment. rsc.org Similarly, the protons on the benzene (B151609) ring of 6-bromo-2-(buta-1,3-dien-1-yl)benzo[d]oxazole appear in the range of δ 7.39-7.66 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the benzoxazole ring typically resonate between δ 110 and 165 ppm. The carbon atom at the 2-position (C-2), bonded to the electronegative chlorine and nitrogen atoms, is expected to be significantly deshielded. The carbon atoms directly bonded to bromine (C-7) and the fused carbons (C-3a and C-7a) also show characteristic chemical shifts. For example, in derivatives like 7-Bromo-2-(2-methylprop-1-en-1-yl)benzo[d]oxazole, the benzoxazole carbons resonate at δ 111.5, 113.7, 117.2, 120.5, 127.5, 141.2, 150.2, and 163.2 ppm. rsc.org

Table 1: Expected NMR Data for this compound based on Analogous Compounds

NucleusExpected Chemical Shift (δ, ppm)Notes
¹H7.0 - 8.2Aromatic protons on the benzene ring, exhibiting specific splitting patterns (doublets, triplets) based on their positions relative to the bromine atom.
¹³C110 - 165Includes signals for all seven carbons of the benzoxazole core. The C-2, C-7, and fused ring carbons (C-3a, C-7a) will have distinct shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For this compound (C₇H₃BrClNO), HRMS is used to confirm its molecular formula. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, as both elements have major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) with significant natural abundances. This isotopic signature is a key identifier for halogenated compounds.

HRMS analysis of related benzoxazole derivatives has been successfully used to confirm their elemental composition. rsc.orgrsc.orgsemanticscholar.org Upon ionization, the molecule can undergo fragmentation, and the resulting fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for benzoxazoles involve the cleavage of the oxazole (B20620) ring and loss of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. Analysis of various benzoxazole derivatives provides a reference for these assignments. rsc.orgnih.govjrespharm.com

Key Expected IR Absorption Bands:

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond in the oxazole ring gives rise to a characteristic absorption in the range of 1690–1640 cm⁻¹. nih.govjrespharm.com

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1610–1450 cm⁻¹ region. nih.govscielo.br

C-O-C Stretch: The ether linkage within the oxazole ring typically shows stretching vibrations around 1250 cm⁻¹. jocpr.com

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum, around 705 cm⁻¹. nih.gov

C-Cl Stretch: The carbon-chlorine bond vibration also appears in the fingerprint region, typically between 800 and 600 cm⁻¹.

Data from the related compound 7-Bromo-2-(2-methylprop-1-en-1-yl)benzo[d]oxazole shows key peaks at 3079 (aromatic C-H), 1654 (C=N), and 1548 cm⁻¹ (C=C). rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

While specific crystallographic data for this compound is not widely published, studies on other benzoxazole derivatives provide insight into the expected structural features. nih.govnih.govjst.go.jpscispace.com These studies confirm the planarity of the fused benzoxazole ring system. For example, the crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole showed a planar benzoxazole group. nih.govnih.gov In such crystal structures, intermolecular interactions like π-π stacking and hydrogen bonding often dictate the packing of molecules in the crystal lattice. A crystallographic analysis of this compound would definitively confirm the positions of the bromine and chlorine atoms on the aromatic ring and provide accurate bond length data for the C-Br and C-Cl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying compounds with conjugated π-systems, such as the benzoxazole ring.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the conjugated aromatic system. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Studies on related benzoxazole derivatives show absorption maxima in the UV region. For instance, certain chloro-benzoxazole derivatives exhibit absorption peaks around 325 nm and 345 nm. tandfonline.com The photophysical properties of benzoxazole derivatives are of significant interest, with some compounds showing exciplex behavior and fluorescence, indicating charge transfer characteristics in the excited state. rsc.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also predict charge-transfer transitions, often correlating well with experimental UV-Vis spectra for benzoxazole derivatives.

Computational Chemistry and Theoretical Investigations of 7 Bromo 2 Chlorobenzo D Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. irjweb.com For 7-Bromo-2-chlorobenzo[d]oxazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p) or cc-pVDZ, can provide deep insights into its fundamental chemical nature. tandfonline.combibliomed.org

Geometry optimization is the first step, yielding the most stable three-dimensional structure of the molecule. esisresearch.org For benzoxazole (B165842) derivatives, these calculations typically confirm the planarity of the fused ring system due to its aromatic character. researchgate.net From the optimized geometry, a variety of electronic properties can be calculated to predict chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com DFT calculations for halogenated benzoxazoles reveal how substituents influence these frontier orbitals. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. bibliomed.org For this compound, the electronegative oxygen, nitrogen, and halogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters are instrumental in comparing the reactivity of different benzoxazole derivatives. vietnamjournal.ru

Table 1: Predicted Electronic Properties of Halogenated Benzoxazole Derivatives from DFT Calculations Note: The following data is representative of values found for similar halogenated benzoxazoles in the literature and serves as an illustration for this compound.

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 to -7.0 eVElectron-donating capability
LUMO Energy~ -1.5 to -2.0 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.0 eVChemical stability and reactivity
Electronegativity (χ)~ 4.0 to 4.5Tendency to attract electrons
Chemical Hardness (η)~ 2.25 to 2.5Resistance to change in electron configuration
Electrophilicity Index (ω)~ 3.2 to 3.8Propensity to act as an electrophile

Data compiled and synthesized from findings on similar compounds reported in literature. tandfonline.combibliomed.orgnih.gov

Molecular Docking and Dynamics Simulations for Chemical Probe Development

Benzoxazole derivatives are recognized for their potential as fluorescent probes and as ligands for various biological targets. periodikos.com.brperiodikos.com.br Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for designing and evaluating such molecules, including this compound, as chemical probes. bohrium.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. biotech-asia.org For this compound, docking studies would involve placing the molecule into the active site of a target protein (e.g., kinases, Sortase A, or cyclooxygenase enzymes) to assess its binding affinity and mode. bohrium.comnih.gov The docking score, typically in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger interaction. nih.gov The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time. researchgate.net These simulations model the movement of atoms and molecules, providing a more realistic picture of the binding stability in a simulated physiological environment. nih.gov Analysis of MD trajectories can confirm if the binding pose predicted by docking is stable and can reveal conformational changes in the protein or ligand upon binding. vietnamjournal.ru

The development of this compound as a chemical probe would leverage these techniques to optimize its structure for high affinity and selectivity towards a specific biological target. Its inherent fluorescence, a common feature of benzoxazoles, could be exploited for developing fluorescent probes for cellular imaging. nih.gov

Table 2: Illustrative Molecular Docking Results for Benzoxazole Derivatives Against a Target Protein Note: This table presents hypothetical docking scores and interacting residues for this compound, based on typical results for similar inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compoundVEGFR-2-8.5Val848, Ala866, Leu1035
This compoundSortase A-7.9Ala118, Val168, Ile182
This compoundCOX-2-9.1Val523, Ala527, Ser530

The data is hypothetical and for illustrative purposes, based on docking studies of other benzoxazole derivatives. bohrium.comnih.govijrpr.com

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations are essential for predicting the mechanisms and energetic profiles of chemical reactions. For this compound, these methods can be used to understand its synthesis and subsequent functionalization. rsc.org

Transition State Theory: By mapping the potential energy surface of a reaction, computational chemists can identify transition states (the highest energy point along the reaction coordinate) and intermediates. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are commonly used to locate these critical points. acs.org

Reaction Pathways: For the synthesis of benzoxazoles, computational studies can compare different proposed mechanisms, such as condensation followed by cyclization. acs.org For this compound, theoretical investigations could elucidate the pathways for nucleophilic substitution at the C-2 position (displacing the chloro group) or for cross-coupling reactions at the C-7 position (utilizing the bromo group). Computational studies on related systems have shown how subtle electronic effects can dictate chemoselectivity in reactions involving the benzazole core. semanticscholar.org

Energetics and Thermochemistry: These calculations provide the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating whether it is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0). researchgate.net This information is vital for optimizing reaction conditions such as temperature and catalysts.

Conformational Analysis and Stereochemical Considerations

While the fused benzoxazole ring system is largely planar and rigid, conformational analysis is important for understanding the spatial arrangement of any flexible substituents and their impact on molecular properties and interactions.

Planarity and Substituent Orientation: The core benzoxazole ring of this compound is aromatic and therefore planar. researchgate.net The primary conformational variables would involve the rotation of any non-symmetrical groups that might be substituted at the chloro or bromo positions in subsequent reactions.

Rotational Barriers: For derivatives of this compound, quantum chemical calculations can determine the energy barriers to rotation around single bonds connecting substituents to the benzoxazole core. This is particularly relevant when bulky groups are introduced, which could lead to distinct, stable conformers (rotamers). The relative energies of these conformers can influence which shape is predominantly active in a biological system.

Stereochemistry: The parent molecule, this compound, is achiral. However, reactions that introduce a chiral center would result in stereoisomers (enantiomers or diastereomers). Computational studies can help predict the stereochemical outcome of such reactions. For instance, in catalyzed reactions, calculations can model the interaction of the substrate with a chiral catalyst to explain or predict which enantiomer is preferentially formed. semanticscholar.org Studies on related benzoxazole systems have highlighted how molecular conformation can significantly impact intermolecular interactions and biological activity. mdpi.com

Applications of 7 Bromo 2 Chlorobenzo D Oxazole in Advanced Organic Synthesis

Role as a Versatile Heterocyclic Building Block

7-Bromo-2-chlorobenzo[d]oxazole is a quintessential example of a versatile heterocyclic building block in modern organic synthesis. smolecule.com The presence of two different halogen atoms on the benzoxazole (B165842) core—a bromine at the 7-position and a chlorine at the 2-position—provides chemists with two orthogonal handles for molecular elaboration. bldpharm.combldpharm.com The carbon-bromine bond is typically more susceptible to palladium-catalyzed cross-coupling reactions, while the carbon-chlorine bond at the 2-position is activated towards nucleophilic substitution. nih.gov

This differential reactivity allows for a programmed, stepwise synthesis. For instance, a Suzuki or Heck coupling can be performed selectively at the C7-Br bond, leaving the C2-Cl bond intact for a subsequent nucleophilic attack by amines, thiols, or alcohols. This strategic functionalization is crucial for assembling complex molecules with precise substitution patterns. The benzoxazole core itself is a desirable scaffold, often found in biologically active compounds and functional materials. ijpsonline.com Therefore, using this compound as a starting point provides an efficient entry into a wide range of substituted benzoxazole derivatives. mdpi.com

Table 1: Representative Reactions Utilizing Halogenated Benzoxazoles

Reaction TypePositionTypical Reagents & ConditionsProduct Type
Suzuki-Miyaura CouplingC7-BrAryl/heteroaryl boronic acids, Pd catalyst (e.g., PdCl₂(dppf)), base (e.g., K₂CO₃), solvent (e.g., THF)7-Aryl-2-chlorobenzoxazoles
Nucleophilic Aromatic Substitution (SNAr)C2-ClAmines, alcohols, or thiols; often with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF)2-Amino-, 2-alkoxy-, or 2-thioether-substituted 7-bromobenzoxazoles
Heck CouplingC7-BrAlkenes, Pd catalyst (e.g., Pd(OAc)₂), base, solvent (e.g., DMF)7-Alkenyl-2-chlorobenzoxazoles
Buchwald-Hartwig AminationC7-BrAmines, Pd catalyst, phosphine (B1218219) ligand, base7-Amino-2-chlorobenzoxazoles

Precursor for the Synthesis of Complex Polycyclic Systems

The strategic positioning of the bromo and chloro substituents on the this compound scaffold makes it an excellent precursor for the synthesis of complex, fused polycyclic systems. Starting from this building block, chemists can execute sequential coupling and cyclization reactions to construct elaborate molecular frameworks.

A typical strategy involves an initial cross-coupling reaction at the C7-Br position to introduce a new substituent. rsc.org If this new group contains a suitable functional handle, an intramolecular cyclization can be triggered to form a new ring fused to the benzoxazole core. For example, a Suzuki coupling with 2-aminophenylboronic acid would yield a biaryl system that can subsequently undergo an intramolecular amination or cyclization to create a larger heterocyclic structure. This step-wise approach allows for the controlled assembly of polycyclic aromatic hydrocarbons and complex heteroaromatics that are of interest in materials science and medicinal chemistry. smolecule.com

Intermediate in the Development of Chemical Probes and Ligands

In the field of medicinal chemistry, this compound serves as a valuable intermediate in the creation of targeted chemical probes and receptor ligands. The benzoxazole nucleus is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. The development of selective ligands for receptors, such as orexin (B13118510) receptors, often involves a benzoxazole or related heterocyclic core. nih.govchemrxiv.org

The synthetic utility of this compound lies in its ability to be systematically modified. The C2-Cl bond is a key site for introducing moieties that can interact with biological targets. For instance, nucleophilic substitution with complex amines, such as substituted homopiperazines, allows for the attachment of pharmacophores designed to fit into the binding pockets of specific proteins. chemrxiv.org The C7-Br position can be used to attach reporter groups, such as fluorophores or radioisotopes for imaging studies, or to modulate the physicochemical properties (e.g., solubility, lipophilicity) of the final molecule to improve its drug-like characteristics.

Table 2: Application as an Intermediate for Ligand Synthesis

StepReactionPurposeResulting Structure
1Nucleophilic Substitution at C2-ClIntroduce a core amine structure for receptor interaction.7-Bromo-2-(substituted-amino)benzoxazole
2Suzuki Coupling at C7-BrAttach a phenyl or other aryl group to explore additional binding pockets or modulate properties.7-Aryl-2-(substituted-amino)benzoxazole
3Miyaura Borylation at C7-BrCreate a boronic ester precursor for subsequent radiolabeling (e.g., with 18F). nih.gov2-Chloro-7-(boronic-ester)benzoxazole

Applications in Materials Science

The unique electronic properties of the benzoxazole ring system make it an attractive component for advanced organic materials. This compound is a useful building block for synthesizing polymers and small molecules intended for applications in materials science, such as organic semiconductors and organic light-emitting diodes (OLEDs). smolecule.com

The halogen substituents provide reactive handles for polymerization reactions or for the attachment of other functional units that tune the material's electronic and optical properties. For example, palladium-catalyzed polymerization reactions can be employed to create conjugated polymers where the benzoxazole unit is incorporated into the polymer backbone. The electron-deficient nature of the benzoxazole ring, further influenced by the electronegative halogen atoms, can be exploited to create n-type organic semiconductors. By selectively replacing the bromine and chlorine atoms with different aromatic or electron-donating/withdrawing groups, chemists can fine-tune the HOMO/LUMO energy levels of the resulting materials, thereby optimizing their performance in electronic devices. bldpharm.com

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate large collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. core.ac.uk this compound is an ideal scaffold for DOS due to its two chemically distinct reactive sites.

A DOS strategy can be envisioned where the C7-Br bond is first functionalized in a parallel fashion with a library of boronic acids via Suzuki coupling. This creates a first generation of diverse intermediates. Each of these intermediates can then be further reacted at the C2-Cl position with a library of nucleophiles (e.g., amines, alcohols). This two-dimensional diversification approach allows for the rapid generation of a large and complex library of unique benzoxazole derivatives from a single, common starting material. nih.gov This method provides an efficient pathway to explore the chemical space around the benzoxazole scaffold, increasing the probability of discovering molecules with novel biological activities or material properties.

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Synthetic Routes

The future synthesis of 7-Bromo-2-chlorobenzo[d]oxazole will likely move beyond traditional multi-step batch processes towards more efficient and sustainable methodologies. Current synthetic approaches for similar halogenated benzoxazoles often involve the cyclization of corresponding o-aminophenols or multi-step sequences starting from substituted benzoic acids. Future research should focus on the development of one-pot syntheses and the use of greener reaction conditions.

Emerging synthetic technologies that could be applied include:

Ultrasound-Assisted Synthesis: Ultrasound irradiation has been shown to be an effective and environmentally friendly method for synthesizing novel benzoxazole (B165842) derivatives, often resulting in shorter reaction times and higher yields. researchgate.net Investigating the application of sonochemistry to the synthesis of this compound could lead to a more energy-efficient process.

Microwave-Assisted Synthesis: Microwave technology offers rapid heating and can significantly accelerate reaction rates for the synthesis of heterocyclic compounds, including oxazoles. researchgate.net A systematic study of microwave-assisted routes could optimize the synthesis of the title compound.

Catalyst-Free Methods: Exploring catalyst-free condensation reactions under various conditions could provide a more economical and environmentally benign synthetic pathway, avoiding the cost and potential toxicity associated with metal catalysts. researchgate.net

Synthetic MethodPotential Advantages for this compound Synthesis
Ultrasound-Assisted Shorter reaction times, high yields, environmentally benign. researchgate.net
Microwave-Assisted Rapid heating, accelerated reaction rates, improved efficiency. researchgate.net
Catalyst-Free Economical, reduced metal contamination, greener process. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The dual halogenation of this compound provides distinct reactive sites. The chlorine at the 2-position is susceptible to nucleophilic substitution, while the bromine at the 7-position is a prime candidate for metal-catalyzed cross-coupling reactions. Future research should aim to explore the full extent of this differential reactivity.

Key areas for exploration include:

Selective Functionalization: Developing protocols for the selective reaction at either the C-Cl or C-Br bond is crucial. This would allow for the stepwise and controlled introduction of different functional groups, creating a library of diverse derivatives.

Novel Coupling Reactions: While standard cross-coupling reactions are applicable, there is an opportunity to explore novel, more challenging transformations. This includes investigating the use of this scaffold in C-H activation/functionalization reactions on the benzoxazole core. whiterose.ac.uk

Intramolecular Rearrangements: The potential for intramolecular reactions, such as the Smiles rearrangement, should be investigated. nih.govresearchgate.net This could provide access to novel heterocyclic systems that are not readily accessible through other means. The specific electronic nature of this compound may lead to unprecedented rearrangement pathways.

Integration with Flow Chemistry and Automation for Scalable Production

For this compound to be utilized as a building block in industrial applications, scalable and efficient production methods are essential. Flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates and other fine chemicals. researchgate.netnih.gov

The integration of flow chemistry can offer:

Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry. nih.gov This is particularly important when handling potentially energetic or unstable intermediates. nih.gov

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to shorter reaction times, higher yields, and purer products. researchgate.net

Scalability: Scaling up production in a flow system can be as simple as running the reactor for a longer duration ("scaling-out") or by using multiple reactors in parallel ("numbering-up"). acs.org

Automation: Automated flow synthesis platforms can enable high-throughput screening of reaction conditions and facilitate a more rapid optimization process, reducing manual intervention and development time. beilstein-journals.org A fully automated, multi-step flow synthesis could significantly improve the efficiency of producing this compound and its derivatives. acs.org

Design of Advanced Catalytic Systems for Specific Transformations

The development of advanced catalysts is paramount for unlocking the full synthetic potential of this compound. Future research should focus on creating highly selective and active catalytic systems for transformations at the C-Br and C-Cl bonds.

Promising research directions include:

Nanocatalysis: The use of magnetically recoverable nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄), has shown promise in the green synthesis of benzoxazoles. rsc.org Designing similar nanocatalysts tailored for the specific transformations of this compound could offer high efficiency and easy catalyst recycling. rsc.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions and could enable novel transformations that are not accessible through traditional thermal methods. Exploring photoredox-catalyzed cross-coupling or functionalization reactions could open new avenues for derivatization.

Dual Catalysis: Employing two distinct catalysts in a single pot to sequentially or synergistically promote different reactions could enable the rapid construction of complex molecules from this compound in a tandem fashion.

Catalytic SystemPotential Application for this compound
Nanocatalysis Green and efficient cross-coupling reactions with easy catalyst recovery. rsc.org
Photoredox Catalysis Light-driven, novel functionalization reactions under mild conditions.
Dual Catalysis One-pot, multi-component reactions for rapid library synthesis.

New Applications as Precursors for Advanced Materials

The rigid, aromatic structure and the presence of heavy halogen atoms make this compound an intriguing building block for advanced materials. Benzoxazole derivatives are known to possess interesting electronic and optical properties.

Future applications in materials science could include:

Organic Light-Emitting Diodes (OLEDs): By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for use in OLEDs. The heavy atom effect of bromine could promote phosphorescence, a desirable property for high-efficiency emitters.

Organic Semiconductors: The electron-deficient nature of the benzoxazole ring system suggests that derivatives of this compound could function as n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Sensors: The reactive sites on the molecule could be functionalized with specific recognition units to create chemosensors for the detection of various analytes.

Computational Design of Novel this compound Derivatives with Tuned Properties

Computational chemistry provides a powerful tool for accelerating the discovery and development of new molecules with tailored properties, thereby reducing the need for extensive trial-and-error synthesis. researchgate.net

For this compound, computational methods can be employed to:

Predict Reactivity: Quantum chemical calculations can be used to model reaction pathways and predict the selectivity of various transformations, guiding synthetic efforts.

Tune Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the electronic structure, absorption, and emission properties of novel derivatives, enabling the in silico design of materials for specific applications like OLEDs.

Design Bioactive Molecules: Molecular docking and other computational techniques can be used to design derivatives with high affinity and selectivity for specific biological targets. bepls.com This can guide the synthesis of new potential therapeutic agents. For instance, computational analysis can predict binding affinity, as demonstrated in a study where a good docking score of -7.1 Kcal/mol and a binding energy of 653.59 Kcal/mol were indicative of promising antitumor activity for a related derivative. bepls.com

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-chlorobenzo[d]oxazole, and how can yield be maximized?

The synthesis of benzo[d]oxazole derivatives typically employs van Leusen's oxazole synthesis, which involves reacting aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of potassium carbonate (K₂CO₃) in methanol. For halogenated derivatives like this compound, key steps include:

  • Reagent Optimization : Use equimolar ratios of TosMIC and aldehyde precursors under reflux (70°C for 3 hours) to ensure complete cyclization .
  • Solvent Selection : Methanol is preferred due to its ability to stabilize intermediates. Post-reaction, methanol is removed via rotary evaporation, and the product is extracted with methyl tert-butyl ether .
  • Yield Enhancement : Recrystallization in water-ethanol mixtures improves purity (yields ~65–80%), as demonstrated in analogous bromo/chloro-substituted oxazoles .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key characterization techniques include:

  • ¹H NMR : Peaks in DMSO-d₆ for aromatic protons (δ 7.30–8.50 ppm) confirm substitution patterns. For example, coupling constants (J = 8–8.8 Hz) distinguish adjacent substituents .
  • FTIR : Absorbances at 678–1597 cm⁻¹ correlate with C-Br and C-Cl stretches, while 3210 cm⁻¹ indicates NH groups in intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]⁺ at m/z 344.0916) validates molecular formula accuracy .

Q. How are benzo[d]oxazole derivatives screened for biological activity in academic research?

Standard protocols involve:

  • In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC values), while anticancer potential is assessed using cell viability assays (e.g., MTT) against cancer cell lines .
  • Molecular Docking : Automated docking tools (e.g., AutoDock Vina) predict binding affinities to targets like STAT3 or tubulin, guided by structure-activity relationship (SAR) data .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the electronic and biological properties of benzo[d]oxazole derivatives?

  • Electronic Effects : Bromine’s electron-withdrawing nature reduces aromatic ring electron density, enhancing electrophilic reactivity. Chlorine at position 2 sterically hinders planar conformations, affecting binding to biological targets .
  • Biological Impact : In anticancer studies, bromo substituents improve intercalation with DNA, while chloro groups enhance metabolic stability. SAR studies show IC₅₀ values correlate with halogen electronegativity .

Q. What strategies resolve contradictions in reaction pathways (e.g., imidazoline vs. oxazole formation) during synthesis?

Contradictions arise from competing mechanisms:

  • Catalyst Control : Silver acetate (AgOAc) promotes 2-imidazoline formation by coordinating isocyanide anions, while Brønsted acids (e.g., NH₄Cl) favor oxazole cyclization via imine activation .
  • Temperature and Solvent : Refluxing in methanol at 60°C suppresses side reactions, as seen in glycine-derived isocyanide systems, achieving >90% oxazole selectivity .

Q. How can halogen bonding be leveraged to engineer solid-state properties in benzo[d]oxazole crystals?

  • Cocrystallization Studies : Cocrystallizing this compound with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) exploits Br⋯N halogen bonding, enhancing luminescence and thermal stability .
  • Electrostatic Potential (ESP) Analysis : DFT-calculated ESP maps identify electron-rich regions (e.g., oxazole nitrogen) as preferred halogen bond acceptors, guiding crystal engineering .

Q. What computational methods predict the optoelectronic behavior of halogenated benzo[d]oxazoles?

  • DFT and TD-DFT : These methods calculate HOMO-LUMO gaps (e.g., ~3.5 eV for bromo derivatives) and excitation wavelengths, correlating with experimental UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulates solvent interactions to predict aggregation-induced emission (AIE) in OLED applications .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar benzo[d]oxazoles?

  • Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., cell line specificity, serum concentration). For example, conflicting cytotoxicity data may arise from variations in HeLa vs. MCF-7 cell protocols .
  • Structural Validation : Re-evaluate NMR and X-ray crystallography data to confirm regiochemistry, as misassigned substituents (e.g., bromo at position 7 vs. 6) skew SAR conclusions .

Q. Why do some synthetic protocols report low yields despite optimized conditions?

  • Byproduct Formation : Halogenated intermediates may undergo unintended C-X bond cleavage under prolonged reflux. For example, K₂CO₃ in DMF can dehalogenate bromo groups at >80°C .
  • Purification Challenges : Polar byproducts (e.g., unreacted TosMIC) require gradient column chromatography rather than simple recrystallization .

Methodological Best Practices

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of halogenated intermediates .
  • Computational Modeling : Use solvent-corrected DFT (e.g., SMD model for DMSO) to improve docking accuracy .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.